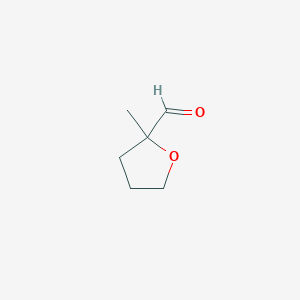

2-methyloxolane-2-carbaldehyde

Description

Structural Classification within Cyclic Ethers and Aldehyde Chemistry

From a structural standpoint, 2-methyloxolane-2-carbaldehyde belongs to the class of heterocyclic compounds, specifically cyclic ethers. wikipedia.org The oxolane ring is a saturated five-membered ring containing one oxygen atom. wikipedia.org The presence of a methyl group and a carbaldehyde group at the C2 position introduces a quaternary stereocenter, adding to its structural complexity.

The aldehyde functional group (-CHO) is one of the most versatile in organic chemistry, known for its electrophilic character and participation in a wide array of chemical transformations. The proximity of the aldehyde to the ether oxygen and the quaternary center in this compound can influence its reactivity in ways that are distinct from simple aliphatic or aromatic aldehydes.

Table 1: Structural and Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 |

| InChI | InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |

| InChIKey | IFMQZSUJRUBHBK-UHFFFAOYSA-N |

| SMILES | CC1(CCCO1)C=O |

Data sourced from PubChem uni.lu

Fundamental Research Questions Pertaining to Fused Ring Systems and Aldehyde Reactivity

The study of this compound and related structures prompts several fundamental research questions. A key area of investigation is the synthesis and reactivity of fused ring systems derived from such compounds. nih.govcore.ac.ukresearchgate.net For instance, the aldehyde group can serve as a handle for intramolecular reactions, potentially leading to the formation of novel bicyclic or polycyclic ether frameworks. nih.gov

The reactivity of the aldehyde group itself is a subject of intense study. Researchers are exploring how the adjacent oxolane ring and the quaternary center modulate the aldehyde's electrophilicity and its susceptibility to nucleophilic attack. Understanding these electronic and steric effects is crucial for predicting and controlling the outcomes of reactions involving this compound. Furthermore, the free radical chemistry of cyclic ethers is a complex field, and the presence of an aldehyde group could introduce novel reaction pathways. acs.org

Overview of Methodological Approaches in Oxolane and Carbaldehyde Chemistry

A variety of methodological approaches are employed to synthesize and study oxolane and carbaldehyde derivatives. The synthesis of the parent 2-methyloxolane can be achieved through the hydrogenation of furfural (B47365) or levulinic acid, both of which are derived from biomass. mdpi.com The introduction of the carbaldehyde group can be accomplished through various oxidative or reductive transformations of related functional groups.

Modern synthetic methodologies, such as catalytic enantioselective synthesis, are being developed to control the stereochemistry of complex molecules, including those with quaternary centers. acs.org Techniques like light-switchable C-H activation and cross-coupling reactions are being explored for the functionalization of cyclic ethers. rsc.orgrsc.org The analysis of these compounds and their reaction products relies heavily on spectroscopic methods like NMR, HPLC, and mass spectrometry. ambeed.combldpharm.com

Perspectives on the Compound's Role in Synthetic Organic Chemistry

This compound holds significant potential as a building block in synthetic organic chemistry. Its bifunctional nature, possessing both a stable cyclic ether moiety and a reactive aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules. The oxolane ring is a common structural motif in many natural products and biologically active compounds.

The aldehyde functionality allows for a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions can be used to elaborate the carbon skeleton and introduce new functional groups, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, and materials. The development of synthetic routes utilizing this compound could provide access to new chemical space and lead to the discovery of molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQZSUJRUBHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyloxolane 2 Carbaldehyde

Strategies for Oxolane Ring Construction

The formation of the 2-methyl-2-substituted oxolane (tetrahydrofuran) core is a critical aspect of the synthesis. Methodologies range from classical cyclization reactions to modern, sustainable routes utilizing biomass-derived feedstocks.

Cyclization Reactions for Tetrahydrofuran (B95107) Core Synthesis

The construction of the tetrahydrofuran ring system is frequently achieved through the intramolecular cyclization of a linear precursor. For a 2,2-disubstituted pattern as seen in the target molecule, this typically involves the cyclization of a suitably substituted pentanol (B124592) derivative. Nucleophilic substitution, where a terminal hydroxyl group attacks an electrophilic carbon, is a common strategy. nih.gov For instance, a 5-hydroxy-5-methyl-1-halo-pentane or a related sulfonate ester could undergo an intramolecular SN2 reaction to furnish the 2-methyloxolane ring.

More advanced methods include palladium-catalyzed oxidative cyclization of unsaturated alcohols. nih.gov For example, a γ,δ-unsaturated alcohol can be cyclized in the presence of a palladium(II) catalyst. The reaction proceeds via an oxypalladation mechanism, followed by subsequent steps to yield the tetrahydrofuran derivative. Another powerful approach is the [3+2] cycloaddition reaction between a ketone and a trimethylenemethane (TMM) equivalent, catalyzed by a palladium complex, which can directly generate a 2,2-disubstituted tetrahydrofuran skeleton. acs.org

Biomass-Derived Precursors in Oxolane Formation

A significant advancement in sustainable chemistry is the use of biomass to produce platform chemicals, which can then be converted into more complex molecules. The precursor 2-methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is readily synthesized from lignocellulosic biomass through two primary platform molecules: furfural (B47365) and levulinic acid. researchgate.netrsc.orgmdpi.com

Furfural Pathway: Furfural, derived from the dehydration of C5 sugars (like xylose) from hemicellulose, can be converted to 2-MeTHF. mdpi.com This process typically involves a two-step hydrogenation. First, furfural is hydrogenated to form 2-methylfuran (B129897) (2-MF). Subsequently, the furan (B31954) ring of 2-MF is hydrogenated to yield 2-MeTHF. mdpi.comkaust.edu.sa Various catalytic systems, often bimetallic, are employed to achieve high selectivity and yield. nih.govacs.org

Levulinic Acid Pathway: Levulinic acid (LA), produced from the acid-catalyzed treatment of C6 sugars (like glucose) from cellulose, is another key precursor. mdpi.commdpi.com The conversion of LA to 2-MeTHF is a multi-step process involving hydrogenation and dehydration reactions. LA is first hydrogenated to γ-valerolactone (GVL), which is then further hydrogenated to 1,4-pentanediol (B150768) (1,4-PDO). Finally, the acid-catalyzed dehydration (cyclization) of 1,4-PDO yields 2-MeTHF. mdpi.comelte.hu This pathway is considered highly efficient, with some catalytic systems achieving high yields of 2-MeTHF from LA in a one-pot process. mdpi.com

Once 2-MeTHF is obtained, it must be functionalized at the 2-position to introduce the carbaldehyde moiety or its precursor, which represents a significant synthetic challenge.

Catalytic Hydrogenation and Dehydration Methods

Catalytic hydrogenation is central to the biomass-to-2-MeTHF pathways. In the furfural route, selective hydrogenation of the aldehyde group and subsequent furan ring saturation are critical. For the levulinic acid route, the hydrogenation of both the ketone and carboxylic acid functionalities is required. researchgate.net

A variety of heterogeneous and homogeneous catalysts have been developed for these transformations. Noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), often supported on materials like carbon, silica, or zeolites, are highly effective. kaust.edu.samdpi.comacs.org Non-precious metal catalysts based on copper (Cu), nickel (Ni), and cobalt (Co) have also been extensively studied to improve cost-effectiveness and sustainability. nih.govelte.hursc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling selectivity towards the desired intermediates and the final 2-MeTHF product. kaust.edu.saresearchgate.net

The final ring-closing step from 1,4-pentanediol to 2-MeTHF is an acid-catalyzed dehydration. mdpi.com This can be facilitated by solid acid catalysts or acidic additives in the reaction mixture. acs.org

Table 1: Catalytic Systems for 2-Methyltetrahydrofuran (2-MeTHF) Synthesis from Biomass Precursors

| Precursor | Catalyst System | Conditions | Yield of 2-MeTHF | Reference(s) |

|---|---|---|---|---|

| Levulinic Acid | Ru-N-triphos complex / HN(Tf)₂ | Toluene, H₂ | 87% | acs.org |

| Levulinic Acid | Co-phosphine complex / Sc(OTf)₃ | Neat, 150 °C, 5 MPa H₂ | ≥97% | rsc.org |

| Levulinic Acid | Pt-Mo/H-β-zeolite | Water, 130 °C, 50 bar H₂ | 86% | mdpi.com |

| Furfural | 4% Ir-4% Ni/C | 220 °C, 750 psig H₂ | ~74% (selectivity) | kaust.edu.sa |

| Furfural | Cu-Pd/HY | 180 °C, 4 MPa H₂ | 83.1% | acs.org |

| Furfural | Cu-Pd/Al₂O₃ (CTH*) | 2-propanol, 220 °C | up to 83.9% (total) | nih.gov |

*CTH: Catalytic Transfer Hydrogenation

Introduction and Functional Group Interconversion of the Carbaldehyde Moiety

Once the 2-methyloxolane ring is formed, the next critical phase is the introduction of the carbaldehyde group at the C2 position. This is typically achieved by the functional group interconversion of a precursor group already installed at this position.

Selective Oxidation Approaches to Aldehydes

The most direct route to the aldehyde is through the selective oxidation of the corresponding primary alcohol, (2-methyloxolan-2-yl)methanol (B105809). Because this is a tertiary carbon center bearing the alcohol, standard oxidation conditions must be carefully selected to avoid side reactions. The oxidation of primary alcohols to aldehydes requires mild reagents to prevent over-oxidation to the carboxylic acid. libretexts.org

Common and effective reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a well-established reagent for oxidizing primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (B109758) (DCM). libretexts.orgmasterorganicchemistry.com

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary alcohols to aldehydes. libretexts.orgorganic-chemistry.orglibretexts.org It is often preferred due to its less toxic nature compared to chromium-based reagents and its operation under neutral conditions at room temperature. organic-chemistry.orglibretexts.org

The reaction involves the careful treatment of (2-methyloxolan-2-yl)methanol with one of these reagents to yield 2-methyloxolane-2-carbaldehyde.

Table 2: Reagents for the Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Solvent | Key Features | Reference(s) |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild chromium(VI) oxidant; stops at the aldehyde stage. | libretexts.orgmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Non-chromium based; very mild conditions; high yields. | libretexts.orgorganic-chemistry.orglibretexts.org |

Reductive Methodologies for Aldehyde Generation

An alternative strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or an amide of 2-methyloxolane-2-carboxylic acid. sigmaaldrich.com This approach is synthetically valuable but requires careful control to stop the reduction at the aldehyde stage, as powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce these functional groups all the way to the primary alcohol. nih.gov

Two key methodologies for this controlled reduction are:

Reduction of Esters with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is a bulky reducing agent that can reduce esters to aldehydes. libretexts.orgchemistryscore.com The reaction is typically performed at low temperatures (e.g., -78 °C) to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. An ester, such as methyl 2-methyloxolane-2-carboxylate, would be a suitable substrate.

Reduction of Weinreb Amides: The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful functional group for the synthesis of aldehydes and ketones. google.comrsc.org The N-methoxy-N-methylamide of 2-methyloxolane-2-carboxylic acid can be prepared and then treated with a reducing agent like LiAlH₄ or DIBAL-H. The resulting tetrahedral intermediate is stabilized by chelation with the N-methoxy group, preventing a second hydride addition. researchgate.net This stable intermediate is then hydrolyzed upon workup to afford the aldehyde with high selectivity.

Table 3: Reductive Methods for Aldehyde Synthesis from Carboxylic Acid Derivatives

| Precursor | Reagent | Key Features | Reference(s) |

|---|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Requires low temperature (-78 °C) to prevent over-reduction. | libretexts.orgchemistryscore.com |

| Weinreb Amide | LiAlH₄ or DIBAL-H | Forms a stable chelated intermediate, preventing over-reduction. | google.comrsc.orgresearchgate.net |

Formylation Reactions on Substituted Oxolane Precursors

The introduction of a formyl group onto a pre-existing oxolane ring is a direct approach to synthesizing this compound. Several classical and modern formylation reactions can be adapted for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comslideshare.net The reactive species is a chloroiminium ion, which acts as the electrophile. wikipedia.org For the synthesis of this compound, a suitable precursor would be 2-methyloxolane. The electron-donating nature of the oxygen atom in the tetrahydrofuran ring activates the adjacent carbon for electrophilic substitution. The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.org The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent in related formylation reactions has been shown to be effective, offering good yields and simplified work-up procedures. researchgate.netnih.gov

Another relevant method is the Gattermann-Koch reaction , which traditionally involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. thermofisher.comwikipedia.orgbyjus.com A modification of this reaction, known as the Gattermann formylation, utilizes hydrogen cyanide and a Lewis acid. thermofisher.comwikipedia.org For substrates like ethers, which are sensitive to strong Lewis acids, milder conditions or alternative catalysts may be necessary. For instance, in the formylation of furan, tin(IV) chloride is used as the Lewis acid to avoid side reactions. intermediateorgchemistry.co.uk

The Reimer-Tiemann reaction , while primarily used for the ortho-formylation of phenols, provides a conceptual basis for formylation under basic conditions using chloroform. uio.no However, its direct application to oxolanes is less common. More recently, methods involving the ortho-formylation of phenols using paraformaldehyde and magnesium dichloride in solvents like tetrahydrofuran (THF) have been developed, offering high yields and selectivity. uio.no A one-pot formylation/reduction of 2-bromo-4-fluoroanisole (B1266214) to (5-fluoro-2-methoxyphenyl)methanol (B151816) has been successfully conducted in THF and 2-MeTHF, demonstrating the feasibility of these solvents in formylation and subsequent reactions. ucc.ie

| Formylation Method | Reagents | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Mild conditions, suitable for electron-rich heterocycles. ijpcbs.com | High potential due to the activated nature of the oxolane ring. |

| Gattermann-Koch Reaction | CO, HCl, Lewis Acid | Applicable to electron-rich aromatic systems. thermofisher.combyjus.com | May require modified conditions to accommodate the ether linkage. |

| Gattermann Formylation | HCN, Lewis Acid | Alternative to Gattermann-Koch, useful for phenols and heterocycles. thermofisher.com | Requires careful selection of the Lewis acid. |

| Paraformaldehyde/MgCl₂ | Paraformaldehyde, MgCl₂, Triethylamine | High yields for ortho-formylation of phenols. uio.no | Adaptability to oxolane systems needs investigation. |

Stereoselective Synthesis of this compound

The creation of the chiral quaternary center at the C2 position of this compound with high enantiopurity is a significant synthetic challenge. Several stereoselective strategies can be employed to address this.

The construction of quaternary stereocenters through catalytic asymmetric methods is a frontier in organic synthesis. nih.govnih.govpnas.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon bond-forming reaction. For the synthesis of this compound, this could involve the asymmetric alkylation of a suitable precursor.

One approach is the palladium-catalyzed asymmetric allylic alkylation of enolates. nih.gov While this has been extensively studied for the formation of α-quaternary ketones, the principles can be adapted for cyclic ethers. The use of chiral phosphine (B1218219) ligands in combination with a palladium catalyst can induce high enantioselectivity. acs.org Another powerful strategy is the catalytic asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated acceptors. nih.gov

The development of catalytic enantioconvergent reactions, where a racemic starting material is converted to a single enantiomer of the product, is also highly relevant. nih.gov This has been successfully applied to the synthesis of α-quaternary carbonyl compounds from racemic tertiary alkyl halides. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis. nih.govbath.ac.uk

For the synthesis of enantiopure this compound, a strategy could involve the use of a chiral auxiliary attached to a precursor molecule. For instance, an oxazolidinone chiral auxiliary can be used to direct aldol (B89426) reactions, Michael additions, and α-alkylations with high diastereoselectivity. nih.gov The resulting product, containing the desired stereochemistry, can then be elaborated to the target aldehyde. The synthesis of Garner's aldehyde, a valuable chiral building block, often employs chiral auxiliary-induced methods. researchgate.net The use of organoboranes derived from chiral auxiliaries, such as diisopinocampheylboron, in reactions with α-chiral aldehydes has also been shown to proceed with high stereoselectivity. acs.org

In this approach, the stereochemical information already present in the starting material is used to control the formation of new stereocenters. This is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

For the synthesis of substituted tetrahydrofurans, several diastereoselective methods have been developed. The Prins cyclization of enol ethers can lead to the formation of cis-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. acs.orgnih.gov Another approach involves the reaction of γ,δ-epoxycarbanions with aldehydes, which proceeds with high diastereoselectivity to yield hydroxymethyl-substituted tetrahydrofurans. sci-hub.st The stereochemistry of the epoxide precursor effectively controls the stereochemical outcome of the cyclization.

Palladium-catalyzed oxidative cyclization of alkenols has also been shown to produce highly substituted tetrahydrofurans. nih.gov By incorporating a hydrogen-bond acceptor in the substrate, both diastereoselectivity and reactivity can be enhanced. nih.gov Furthermore, the Mukaiyama aldol reaction of chiral aziridine-2-carboxaldehyde with enol silanes has been shown to proceed with high diastereoselectivity, providing a route to highly functionalized cyclic compounds. researchgate.net

| Stereoselective Strategy | Key Principle | Example Methodologies | Relevance to this compound |

|---|---|---|---|

| Asymmetric Catalysis | Chiral catalyst controls stereochemistry. nih.govnih.gov | Pd-catalyzed asymmetric allylic alkylation, conjugate addition. nih.govacs.org | Direct formation of the quaternary stereocenter with high enantioselectivity. |

| Chiral Auxiliary | Temporarily attached chiral group directs the reaction. nih.govbath.ac.uk | Oxazolidinone-mediated alkylation, Evans aldol addition. nih.govresearchgate.net | Reliable method for establishing the desired absolute stereochemistry. |

| Substrate Control | Existing stereocenter in the substrate directs new stereocenter formation. | Prins cyclization, cyclization of epoxyalcohols. acs.orgnih.govsci-hub.st | Useful if starting from a chiral precursor to control relative stereochemistry. |

Scalable Preparative Strategies for Industrial and Academic Production

The transition from a laboratory-scale synthesis to a large-scale industrial or academic production process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. google.comgoogle.com For this compound, scalable strategies would likely focus on robust and high-yielding reactions that utilize readily available and inexpensive starting materials.

The production of the parent ring, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), is a key consideration. 2-MeTHF is considered a green solvent and can be produced from renewable resources such as lignocellulosic biomass via furfural or levulinic acid pathways. mdpi.comresearchgate.net The industrial production of 2-MeTHF makes it an attractive starting material for the large-scale synthesis of its derivatives. mdpi.com

Furthermore, the use of flow chemistry can offer significant advantages for scaling up reactions, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. researchgate.net The development of highly enantioselective and diastereoselective catalytic processes, such as the anti-aldol reaction catalyzed by a proline mimetic, with low catalyst loadings is also crucial for economically viable large-scale synthesis. nih.gov

Elucidation of Reaction Mechanisms and Pathways of 2 Methyloxolane 2 Carbaldehyde

Reactivity Profiling of the Aldehyde Functionality

The aldehyde group in 2-methyloxolane-2-carbaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and deformylations.

Mechanistic Studies of Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon of the aldehyde is a fundamental reaction. Organometallic reagents like Grignard and organolithium compounds are commonly employed for this purpose.

The reaction with a Grignard reagent, such as ethylmagnesium bromide (CH3CH2MgBr), proceeds via the addition of the nucleophilic ethyl group to the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.org The general mechanism involves the Grignart reagent adding across the carbon-oxygen double bond, followed by hydrolysis to produce the alcohol. libretexts.org

Similarly, organolithium reagents (RLi) readily add to aldehydes to form alcohols after an acidic workup. masterorganicchemistry.com The mechanism involves the addition of the organolithium to the carbonyl group, creating a lithium alkoxide intermediate. Subsequent protonation with a mild acid affords the final alcohol product. masterorganicchemistry.com The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related oxolane, has been noted as a "green" solvent alternative for such reactions, sometimes outperforming traditional solvents like THF. nih.govd-nb.info

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reagent | CH₃CH₂MgBr | Magnesium alkoxide | 1-(2-methyloxolan-2-yl)propan-1-ol |

| Organolithium | CH₃Li | Lithium alkoxide | 1-(2-methyloxolan-2-yl)ethanol |

Condensation Reactions and Aldehyde Derivatives

Condensation reactions provide a pathway to a diverse range of derivatives from this compound. These reactions often involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

The Wittig reaction, for instance, converts aldehydes into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.com The mechanism can proceed through a betaine (B1666868) intermediate or a direct [2+2] cycloaddition to form a short-lived oxaphosphetane, which then collapses to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

Condensation with amines can lead to the formation of imines. For example, the reaction with a primary amine in the presence of an acid catalyst can produce an N-substituted imine. rsc.org These reactions are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org

Table 2: Condensation Reactions of this compound

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Phosphonium ylide | Wittig Reaction | Alkene |

| Primary amine | Imine Formation | Imine |

| Hydroxylamine (B1172632) | Oxime Formation | Oxime |

Investigations into Aldehyde Deformylation Pathways

Aldehyde deformylation, the removal of the formyl group, can occur through various catalytic pathways, often involving transition metals like rhodium. manchester.ac.ukresearchgate.netacs.orgscholarsportal.info The mechanism for rhodium-catalyzed decarbonylation of aldehydes has been studied and is a key transformation in organic synthesis. acs.orgscholarsportal.info In some biological systems, cytochrome P450 enzymes catalyze oxidative deformylation reactions. manchester.ac.uk While the exact mechanism can be complex, it may involve a peroxy-hemiacetal-like intermediate. manchester.ac.uk

Metal-catalyzed deformylation can be initiated by the oxidative addition of the aldehyde's C-H bond to the metal center. manchester.ac.uk Subsequent steps can involve migratory insertion and reductive elimination to release the deformylated product. manchester.ac.uk

Intrinsic Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring, while generally stable, can undergo ring-opening and transformation reactions under specific conditions.

Acid- and Base-Catalyzed Ring Opening Mechanisms

The oxolane ring can be opened under acidic conditions. nih.govresearchgate.net This process typically involves protonation of the ether oxygen, making the carbon atoms adjacent to the oxygen more susceptible to nucleophilic attack. The production of 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) from levulinic acid involves dehydration under acidic conditions to form the cyclic ether. nih.govresearchgate.netmdpi.com

Base-catalyzed ring-opening is less common for simple oxolanes but can occur if the ring is sufficiently strained or contains activating functional groups.

Radical-Mediated Ring Transformations

Radical reactions can induce transformations of the oxolane ring. rsc.orgrsc.org Hydrogen abstraction from the carbon atoms adjacent to the ether oxygen is a common initiation step, as the resulting radical is stabilized by the oxygen atom. rsc.org These carbon-centered radicals can then undergo further reactions. uga.edu

Studies on cyclic ether radicals have shown that they can undergo ring-opening reactions, leading to various intermediates. nih.gov For instance, electron-induced ring-opening of octafluorooxolane has been identified, resulting in a more stable distonic chain isomer. aip.org While not directly involving this compound, this highlights a potential pathway for ring transformation under radical conditions. The presence of substituents on the ring can influence the propensity for and the specific pathways of these radical-mediated transformations. uga.edu

Studies on Oxidative Pathways Affecting the Ether Linkage

There are no specific studies focused on the oxidative pathways of this compound, particularly concerning the stability and reactivity of its ether linkage. General studies on the atmospheric oxidation and combustion of 2-methyltetrahydrofuran (2-MeTHF) indicate that reactions are complex, involving hydrogen abstraction followed by ring-opening via β-scission. nih.govresearchgate.netosti.gov For instance, the main decomposition pathway for 2-MeTHF at high temperatures is initiated by the cleavage of the methyl group or by concerted ring opening. researchgate.net However, how the presence of a carbaldehyde group at the C2 position influences these pathways, specifically the oxidative stability of the C-O-C bond within the ring, has not been documented.

Comprehensive Kinetic and Thermodynamic Analysis of Transformations

A comprehensive kinetic and thermodynamic analysis for the transformations of this compound is not available. While thermodynamic data and kinetic studies exist for the parent ether, 2-MeTHF rsc.orgnih.govethermo.usresearchgate.net, this information cannot be directly extrapolated to the aldehyde derivative. The aldehyde functional group is highly reactive and would significantly alter the kinetic and thermodynamic parameters of any transformation compared to 2-MeTHF. For example, kinetic rate coefficients for the gas-phase reactions of 2-MeTHF with Cl atoms, OD radicals, and O3 have been determined, but no such data exists for this compound. nih.gov

Computational Chemistry and Theoretical Modeling for Reaction Pathway Elucidation

No dedicated computational chemistry or theoretical modeling studies for the elucidation of reaction pathways of this compound were found.

Density Functional Theory (DFT) Calculations for Transition States and Energetics

There are no published Density Functional Theory (DFT) studies that calculate the transition states or reaction energetics for this compound. DFT calculations have been employed for related molecules, such as for the conformational analysis of (S)-methyl tetrahydrofuran-2-carboxylate nih.gov and to investigate the conversion of furfural (B47365) to 2-methylfuran (B129897) rsc.org, but the specific energetic landscape of reactions involving this compound remains unexplored.

Molecular Dynamics Simulations of Reaction Processes

No literature describing molecular dynamics (MD) simulations of reaction processes involving this compound could be located. MD simulations are typically used to understand solvent effects or the conformational dynamics of larger systems, and it appears this level of investigation has not been applied to the specific reactions of this compound.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

No Quantitative Structure-Reactivity Relationship (QSAR) models have been developed specifically for predicting the reactivity of this compound. While QSAR is a widely used method for predicting chemical properties and biological activities acs.orgsci-hub.semdpi.com, it requires a dataset of related compounds with known reactivity, which does not appear to have been compiled or analyzed for this particular chemical class.

Strategic Derivatization and Functionalization of 2 Methyloxolane 2 Carbaldehyde

Chemical Transformations of the Carbaldehyde Group

The aldehyde functional group is one of the most versatile in organic chemistry, and its presence in 2-methyloxolane-2-carbaldehyde allows for a multitude of transformations, ranging from the formation of nitrogen-containing heterocycles to the construction of new carbon-carbon bonds.

The electrophilic carbon of the carbaldehyde group readily reacts with various nitrogen-based nucleophiles to yield a range of C=N bonded derivatives. These reactions typically proceed via a nucleophilic addition to the carbonyl, forming a hemiaminal intermediate, which then dehydrates to the final product.

Imines (Schiff Bases): Reaction with primary amines furnishes imines. These derivatives are valuable intermediates in their own right, for example, in reductive amination processes to produce secondary amines.

Oximes: Condensation with hydroxylamine (B1172632) yields oximes. The resulting oximes can exist as E/Z isomers and are important precursors for the synthesis of amides (via Beckmann rearrangement) or nitriles.

Hydrazones: Treatment with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. These compounds are key intermediates in reactions like the Wolff-Kishner reduction, which converts the aldehyde to a methyl group.

Table 1: Illustrative Reactions for Nitrogen-Containing Derivative Formation Data below is based on general, well-established reactions of aldehydes and is illustrative for this compound.

| Derivative | Nitrogen Reagent | Typical Conditions | Product |

| Imine | Primary Amine (R-NH₂) | Mild acid or base catalyst, removal of water | 2-(1-(Imino)methyl)-2-methyloxolane |

| Oxime | Hydroxylamine (NH₂OH) | Buffered solution (e.g., pyridine (B92270), acetate) | This compound oxime |

| Hydrazone | Hydrazine (N₂H₄) | Acetic acid catalyst, ethanol (B145695) solvent | This compound hydrazone |

Conversion to Carboxylic Acid and Alcohol Analogs

The oxidation state of the aldehyde carbon can be readily increased to a carboxylic acid or decreased to an alcohol, providing access to two fundamental classes of compounds.

Oxidation to Carboxylic Acid: The conversion of this compound to 2-methyloxolane-2-carboxylic acid can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. For molecules with sensitive functional groups, milder methods such as the Pinnick oxidation (using sodium chlorite, NaClO₂) are preferred to avoid side reactions. The oxidation of related furfural (B47365) compounds to their corresponding carboxylic acids is well-documented and follows similar principles. researchgate.net For instance, the oxidation of furan-2-carbaldehyde (furfural) can yield furan-2-carboxylic acid. researchgate.net

Reduction to Alcohol: The corresponding primary alcohol, (2-methyloxolan-2-yl)methanol (B105809), is synthesized via the reduction of the aldehyde. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly efficient for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is also a common and scalable method. The hydrogenation of furfural to furfuryl alcohol is a widely practiced industrial process that demonstrates the efficiency of this conversion on a similar heterocyclic aldehyde. rsc.org

Table 2: Synthesis of Carboxylic Acid and Alcohol Analogs Data below is based on standard oxidation/reduction reactions of aldehydes and is illustrative for this compound.

| Transformation | Reagents | Typical Solvent | Product |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 2-Methyloxolane-2-carboxylic acid |

| Oxidation | Pinnick Oxidation (NaClO₂, NaH₂PO₄) | t-BuOH / water | 2-Methyloxolane-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | (2-Methyloxolan-2-yl)methanol |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | Ethanol / Ethyl Acetate | (2-Methyloxolan-2-yl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, aldol (B89426), Grignard)

Creating new carbon-carbon bonds from the aldehyde group is crucial for extending the carbon skeleton and building molecular complexity.

Wittig Reaction: This reaction transforms the carbonyl group into a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This provides a highly reliable method for synthesizing a wide range of alkene derivatives with good control over the location of the double bond.

Aldol Reaction: In the presence of a base, this compound, which lacks α-hydrogens, can act as an electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde. This reaction forms a β-hydroxy carbonyl compound, a versatile synthetic intermediate.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde is a powerful method for forming secondary alcohols. The choice of the Grignard reagent determines the nature of the R-group added to the carbonyl carbon. The ring-opening of cyclic ethers like tetrahydrofuran (B95107) using certain Grignard reagents is a known process, though it typically requires more forcing conditions than the addition to an aldehyde. dtu.dk

Table 3: Key Carbon-Carbon Bond Forming Reactions Data below is based on well-established reactions of aldehydes and is illustrative for this compound.

| Reaction Type | Reagents | Key Intermediate | Product Type |

| Wittig | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

| Aldol (Crossed) | Enolizable Ketone/Aldehyde, Base (e.g., NaOH) | Enolate | β-Hydroxy Carbonyl |

| Grignard | Organomagnesium Halide (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

Directed Functionalization of the Oxolane Ring

While transformations of the aldehyde group are common, modern synthetic methods also allow for the direct functionalization of the saturated oxolane ring. These strategies often rely on activating otherwise inert C-H bonds.

C-H activation is a powerful strategy for introducing functionality onto a hydrocarbon framework, avoiding the need for pre-functionalized substrates. rsc.org In the context of this compound, the aldehyde group can potentially act as a directing group, guiding a metal catalyst to activate a specific C-H bond, often at the C5 position due to the formation of a stable five- or six-membered metallacyclic intermediate. Research in the broader field has shown that various transition metals, including ruthenium and copper, can catalyze the C-H activation of ethers. rsc.orgnih.gov For instance, ruthenium catalysts have been employed for the meta-C-H alkylation of purines in 2-methyltetrahydrofuran (B130290) (2-MeTHF), highlighting the feasibility of performing such reactions on the oxolane ring system. rsc.org The application of these methodologies to this compound would provide a novel pathway to substituted oxolane derivatives.

Building on C-H activation, transition metal-catalyzed cross-coupling reactions can forge new bonds between a C-H position on the oxolane ring and a coupling partner. While direct C-H/C-H cross-coupling is an emerging field, more established methods involve the coupling of a C-H bond with an organohalide or equivalent (direct arylation). Palladium and iron catalysts are frequently used for these transformations. nih.gov The use of 2-MeTHF as a green solvent for iron-catalyzed cross-coupling reactions is well-established, demonstrating the compatibility of the oxolane ring with these catalytic systems. nih.gov A plausible synthetic route could involve the protection of the aldehyde group, followed by a directed C-H activation and subsequent cross-coupling reaction to install aryl, vinyl, or alkyl groups onto the heterocyclic core.

Ring Expansion and Contraction Strategies

While specific, documented examples of ring expansion and contraction performed directly on this compound are not prevalent in widely available literature, its structure lends itself to several established synthetic strategies. The presence of a carbonyl group adjacent to the oxolane ring provides a chemical handle for initiating rearrangements that alter the ring size. These strategies are fundamental in organic synthesis for accessing novel heterocyclic systems from readily available starting materials.

Ring Expansion

Ring expansion reactions, particularly those that add one carbon to the ring system, are valuable for synthesizing six-membered rings (oxanes) from five-membered rings (oxolanes).

Tiffeneau-Demjanov Rearrangement and Analogs : The classical Tiffeneau-Demjanov rearrangement involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction and diazotization to induce a one-carbon ring expansion. For this compound, a plausible pathway would involve its conversion to the corresponding α-amino alcohol. Subsequent treatment with nitrous acid would generate a diazonium ion, which, upon rearrangement and loss of nitrogen gas, could lead to the formation of a six-membered 2-methyloxan-2-one.

Wolff Rearrangement : The Wolff rearrangement offers another powerful method for ring expansion. libretexts.org This reaction typically involves an α-diazoketone, which upon photolysis, thermolysis, or metal catalysis, extrudes nitrogen to form a ketene (B1206846). libretexts.org This ketene can be trapped by a nucleophile. For this compound, this would first require oxidation to the corresponding carboxylic acid, conversion to the acid chloride, and then reaction with diazomethane (B1218177) to form the requisite α-diazoketone. The subsequent rearrangement would expand the five-membered oxolane ring to a six-membered oxanone ring system.

Ring Contraction

Ring contraction strategies can be employed to transform the five-membered oxolane ring into a four-membered oxetane (B1205548) or a three-membered oxirane derivative, which are valuable building blocks in their own right.

Favorskii Rearrangement : The Favorskii rearrangement is a well-known method for the ring contraction of α-halo ketones in the presence of a base. libretexts.orgharvard.edu To apply this to this compound, the aldehyde would first need to be selectively halogenated at the C3 position of the oxolane ring. Treatment with a base, such as sodium methoxide, would then promote a rearrangement through a proposed cyclopropanone-type intermediate, leading to a contracted ring system, potentially a substituted oxetane carboxylic acid ester. harvard.edu

Photochemical Rearrangements : Photochemical reactions can also induce ring contractions. etsu.edu Irradiation of cyclic ketones can lead to α-cleavage (Norrish Type I reaction) followed by decarbonylation and recombination to form a smaller ring. This approach, while mechanistically feasible, often requires specialized equipment and can lead to a mixture of products.

Acid-Catalyzed Rearrangements : Analogous processes, such as the acid-catalyzed ring contraction of 2-hydroxycyclobutanones to yield cyclopropyl (B3062369) carbonyl compounds, highlight the potential for ring systems to contract under specific catalytic conditions. mdpi.comunica.it A similar acid-catalyzed rearrangement pathway for a suitably functionalized 2-methyloxolane derivative could be envisioned to produce highly strained, functionalized oxetane products.

Table 1: Overview of Potential Ring Transformation Strategies

| Strategy | Typical Substrate | Key Reagents/Conditions | Potential Outcome for 2-Methyloxolane Core |

|---|---|---|---|

| Tiffeneau-Demjanov | Cyclic α-amino alcohol | NaNO₂, aq. HCl | Ring expansion to a 2-methyloxan-2-one |

| Wolff Rearrangement | α-diazoketone | hν, heat, or Ag₂O | Ring expansion to a six-membered ring ester/acid |

| Favorskii Rearrangement | α-halo cyclic ketone | Base (e.g., NaOMe) | Ring contraction to a substituted oxetane derivative |

Synthesis of Structurally Complex Molecules and Natural Product Mimetics

The unique structure of this compound, featuring a stable, bio-derived heterocyclic scaffold combined with a reactive aldehyde group, positions it as a valuable starting material for the synthesis of more complex molecular architectures and molecules that mimic natural products. The oxolane ring is a common motif in many natural products, and its 2-methyl substitution provides a specific stereocenter that can influence subsequent synthetic steps.

Elaboration into Complex Molecules

The aldehyde functionality is a versatile anchor for a wide array of synthetic transformations, allowing for the construction of intricate molecular frameworks.

Carbon Chain Extension : The aldehyde can readily participate in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions to introduce new carbon-carbon bonds and further functional groups.

Oxidation and Reduction : Selective oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol dramatically expands the synthetic possibilities. The resulting carboxylic acid can be used in amide bond couplings or other transformations, while the alcohol can be used in etherification or esterification reactions.

Multicomponent Reactions : The aldehyde is an ideal substrate for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex, drug-like molecules in a single step.

Research on related functionalized small-ring systems demonstrates their utility. For instance, arylthio cyclopropyl carbaldehydes, synthesized via the ring contraction of 2-hydroxycyclobutanones, serve as precursors to a variety of complex structures. unica.it These precursors can be selectively oxidized to sulfoxides and sulfones or transformed into oxiranes and carboxylic acid derivatives, highlighting a pathway for converting a simple building block into a diverse library of complex molecules. unica.it

Application in Natural Product Mimetics

Natural product mimetics are simplified, synthetically accessible molecules designed to replicate the biological activity of a complex natural product. The 2-methyloxolane core is an attractive scaffold for creating such mimetics due to its prevalence in nature and its favorable physicochemical properties.

By strategically modifying the this compound core, chemists can design molecules that present key functional groups in a specific three-dimensional orientation, mimicking the binding pharmacophore of a natural product. For example, the synthesis of substituted morpholine (B109124) and tetrahydropyran (B127337) (THP) derivatives is of great interest in medicinal chemistry for creating novel therapeutics. princeton.edu The functionalized oxolane core of this compound could similarly be elaborated to explore new chemical space in the search for bioactive compounds, including alpha-helix mimetics which are designed to mimic a common structural motif in protein-protein interactions. google.com

Table 2: Synthetic Utility of Related Functionalized Cyclic Carbonyls

| Starting Compound Class | Reaction Type | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Arylthio Cyclopropyl Carbaldehydes | Selective Oxidation | Cyclopropyl Sulfoxide/Sulfone Carbaldehydes | Building blocks for chiral synthesis | unica.it |

| Arylthio Cyclopropyl Carbaldehydes | Epoxidation | Cyclopropyl Oxiranes | Intermediates for further functionalization | unica.it |

| Arylthio Cyclopropyl Carbaldehydes | Oxidation of Aldehyde | Cyclopropyl Carboxylic Acids | Bioisosteres, synthetic intermediates | unica.it |

Applications As a Versatile Chemical Building Block and Intermediate

Utilization in Multi-Step Organic Synthesis for Diversified Chemical Libraries

The generation of chemical libraries containing structurally diverse, three-dimensional molecules is a cornerstone of modern drug discovery. While many combinatorial chemistry efforts have historically focused on flat, aromatic scaffolds, there is a growing recognition that molecules rich in C(sp3) centers possess more favorable pharmacological properties. 2-Methyloxolane-2-carbaldehyde is an exemplary starting point for building such libraries.

Its bifunctional nature—a stable oxolane ring and a versatile aldehyde group—allows for a multitude of chemical transformations suitable for combinatorial synthesis. The aldehyde serves as a key handle for diversification. Using established carbonyl chemistry, a wide array of substituents can be introduced. For instance, reductive amination with a collection of primary and secondary amines can generate a library of aminomethyl-substituted oxolanes. Similarly, Wittig-type reactions with various phosphonium (B103445) ylides can produce a diverse set of olefin derivatives, while aldol (B89426) condensations can introduce complex β-hydroxy carbonyl structures.

These reactions are well-suited to the split-and-pool synthesis strategies that underpin the rapid generation of large chemical libraries. uomustansiriyah.edu.iq The oxolane ring itself acts as a robust, drug-like scaffold that imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to traditional aromatic cores. Although large-scale library synthesis starting specifically from this compound is an emerging area, the principles established with related saturated heterocycles demonstrate its significant potential. acs.org

Table 1: Potential Reactions for Library Diversification from this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Reductive Amination | Primary/Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldol Condensation | Ketones/Esters (Enolates) | β-Hydroxy Carbonyls |

| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |

| Cyanohydrin Formation | Hydrogen Cyanide/TMSCN | α-Hydroxy Nitriles |

Role in the Creation of Chiral Precursors for Advanced Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of enantiomerically pure compounds a critical task in medicinal chemistry and materials science. This compound, when used in its optically active form, is a powerful chiral building block for the construction of complex molecules with multiple, defined stereocenters.

The molecule features a quaternary stereocenter at the C2 position of the oxolane ring. Any stereoselective addition to the adjacent aldehyde group creates a second, contiguous stereocenter, leading to the formation of chiral 1,2-diol or amino alcohol motifs. These structural units are prevalent in numerous natural products and pharmaceuticals.

Advanced asymmetric synthesis methods can be applied to control the stereochemical outcome of these additions with high fidelity. mdpi.com For example:

Organocatalyzed Aldol Additions: Using proline-based catalysts, the aldehyde can react with ketones to yield anti- or syn-aldol products with high diastereo- and enantioselectivity. nih.gov

Asymmetric Alkylation/Alkynylation: The addition of organozinc or organoaluminum reagents in the presence of chiral ligands can generate chiral secondary alcohols with high enantiomeric excess.

Stereoselective Reductions: Chiral reducing agents or catalytic asymmetric hydrogenation can convert the aldehyde to a primary alcohol, which can be useful if other stereocenters are present on the ring.

The synthesis of chiral building blocks containing a triad (B1167595) of contiguous stereocenters has been demonstrated using a substituted tetrahydrofuran-2-carbaldehyde, highlighting the utility of this scaffold in constructing complex oxygenated terpenoids. acs.org The defined stereochemistry of the oxolane ring in this compound provides an excellent platform for transferring chirality and building advanced, stereochemically rich intermediates.

Table 2: Chiral Precursors from Stereoselective Additions to this compound

| Reaction | Reagent | Chiral Product Motif | Potential Application |

|---|---|---|---|

| Asymmetric Aldol | Ketone + Chiral Catalyst | Chiral β-Hydroxy Ketone | Polyketide synthesis |

| Asymmetric Allylation | Allylboron Reagent | Chiral Homoallylic Alcohol | Natural product synthesis |

| Strecker Synthesis | Amine + Cyanide | Chiral α-Amino Nitrile | Unnatural amino acid synthesis |

| Asymmetric Reductive Amination | Ammonia + Chiral Catalyst | Chiral Primary Amine | Synthesis of chiral ligands |

Development of Novel Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The aldehyde group of this compound is a prime functional handle for constructing new heterocyclic rings through condensation reactions with binucleophilic reagents. amazonaws.comrsc.org

This approach allows the 2-methyloxolane moiety to be appended to a newly formed ring, creating novel chemical entities with potentially unique biological activities. The general strategy involves the reaction of the aldehyde with a molecule containing two nucleophilic groups (e.g., N-H, O-H, S-H, or active methylene (B1212753) groups), which first add to the carbonyl and then cyclize, typically with the elimination of water.

Examples of accessible heterocyclic systems include:

Pyrazoles and Pyrazolines: Condensation with hydrazine (B178648) or its substituted derivatives.

Pyrimidines: Reaction with ureas or amidines, often via an initial Knoevenagel or aldol-type condensation.

1,4-Dihydropyridines: In Hantzsch-type syntheses, reacting with a β-ketoester and ammonia.

Benzodiazepines: Condensation with o-phenylenediamines.

Oxazoles and Thiazoles: Reaction with α-amino alcohols or α-amino thiols.

These reactions provide a modular and efficient way to generate new classes of compounds where the saturated, C(sp3)-rich oxolane ring is fused or appended to a variety of aromatic or non-aromatic heterocyclic systems, thereby expanding the accessible chemical space for screening and development.

Table 3: Synthesis of Novel Heterocycles from this compound

| Binucleophilic Reagent | Resulting Heterocyclic Ring |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Urea (H₂N-CO-NH₂) | Pyrimidinone |

| o-Phenylenediamine | 1,5-Benzodiazepine |

| Ethylenediamine (H₂N-CH₂CH₂-NH₂) | Imidazolidine |

| Malononitrile (CH₂(CN)₂) | Dihydropyridine (via Knoevenagel) |

Contribution to Bio-Derived Chemical Feedstocks and Sustainable Chemical Processes

The shift away from a fossil fuel-based economy towards a bio-based one is a central goal of sustainable chemistry. This compound is a prime example of a value-added chemical that can be derived from renewable biomass, aligning with the principles of green chemistry. royalsocietypublishing.org

Its synthesis pathway originates from lignocellulosic biomass, the most abundant non-food biomass on Earth. mdpi.com The key steps are:

Biomass to Platform Chemical: Acid-catalyzed hydrolysis and dehydration of C6 sugars (from cellulose) yields levulinic acid (LA), a compound identified by the U.S. Department of Energy as a top-12 bio-based platform chemical. mdpi.commdpi.comnih.gov

LA to 2-Methyloxolane (2-MeTHF): The catalytic hydrogenation of LA proceeds through the intermediate γ-valerolactone (GVL). Further hydrogenation of GVL leads to the formation of a cyclic hemiacetal which exists in equilibrium with an aliphatic hydroxyl aldehyde. mdpi.com

Precursor to Aldehyde: This intermediate hydroxyl aldehyde is the direct precursor to this compound, which can be obtained via controlled oxidation. The parent compound, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), is itself produced by the final hydrogenation step and is lauded as a high-performance green solvent that can replace less environmentally benign ethers like THF. nih.govnih.gov

Table 4: Bio-Derived Pathway to this compound

| Step | Starting Material | Key Intermediate(s) | Product |

|---|---|---|---|

| 1 | Lignocellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | Levulinic Acid (LA) |

| 2 | Levulinic Acid (LA) | γ-Valerolactone (GVL) | Cyclic Hemiacetal / Hydroxy-aldehyde |

| 3 | Cyclic Hemiacetal / Hydroxy-aldehyde | - | This compound |

Q & A

Q. How should researchers design ethical frameworks for studies involving this compound’s novel applications?

- Methodological Answer : Proposals must undergo institutional review board (IRB) scrutiny, emphasizing risk-benefit analysis. For human cell line studies, informed consent documentation and data anonymization are mandatory. Ethical frameworks should reference the Singapore-Cambridge guidelines for systematic risk mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.